
1,2-Oxazolidin-4-ol
Overview
Description
1,2-Oxazolidin-4-ol is a five-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom in its ring structure, with a hydroxyl group at the 4-position. These compounds are often synthesized for use as intermediates in drug development, though their specific biological activities remain less explored compared to other heterocycles like oxadiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazolidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-free domino annulation or Mannich reactions. These methods are favored due to their efficiency and high yields. Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazolidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
Antimicrobial Activity
1,2-Oxazolidin-4-ol derivatives are primarily recognized for their potential as antimicrobial agents. This class of compounds has shown promising activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.
Structure-Activity Relationship (SAR)
A study highlighted the importance of lipophilicity and electronic factors in determining the antibacterial efficacy of oxazolidinone derivatives. For instance, modifications to the aromatic ring can significantly influence activity against resistant strains . The quantitative structure-activity relationship (QSAR) models developed indicate that steric and electronic properties are critical for optimizing antibacterial activity .
Anticancer Properties
Recent research has expanded the application of this compound to oncology, where derivatives have demonstrated anticancer activity.
Cytotoxicity Studies
In vitro studies have shown that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds like LPSF/NBM-2 were found to promote cell cycle arrest at the G2/M phase and increase apoptotic cell populations .
Molecular Docking Studies
Molecular docking studies suggest that these compounds interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The binding affinity of these derivatives to CDK enzymes indicates a potential mechanism for their anticancer effects .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed a library of oxazolidinone derivatives against multiple gram-positive pathogens. The results indicated that specific structural modifications led to enhanced activity against resistant strains, demonstrating the potential for developing new therapeutic agents .
Case Study 2: Anticancer Activity
Another investigation focused on a series of novel oxazolidinone derivatives with potential antineoplastic properties. The study employed cytotoxic assays and flow cytometry to evaluate cell cycle effects and apoptosis induction in lymphoma cells. Results showed significant cytotoxic profiles compared to untreated controls .
Mechanism of Action
The mechanism of action of 1,2-Oxazolidin-4-ol involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The compound’s unique ring structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
1,2-Oxazolidin-4-ol vs. 1,3,4-Oxadiazole and 1,2,4-Oxadiazole
The primary distinction lies in the heterocyclic core:
- 1,3,4-Oxadiazole and 1,2,4-Oxadiazole : Unsaturated rings with three heteroatoms (two oxygen, one nitrogen) in different positions, conferring aromaticity and metabolic stability .
Key Insights :
- Bioactivity: Oxadiazoles are well-documented for diverse activities, including anticancer (e.g., Libexin), antiviral (Pleconaril), and antibacterial applications .
- Synthesis : Oxadiazoles often require complex protocols, such as superacid-mediated cyclization or bromination/dehydrobromination steps . For this compound, synthesis routes are less described in the provided evidence, but derivatives like (R)-Isoxazolidin-4-ol Hydrochloride are commercially available .
Comparison with Hybrid Structures
Compounds combining oxazolidin-4-ol with other pharmacophores, such as 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (CAS: 1211799-77-7), highlight the trend toward hybrid heterocycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-oxazolidin-4-ol derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often employs hydroboration–oxidation reactions of substituted isoxazolidines. For example, Xiao et al. (2016) demonstrated that regioselectivity in hydroboration can be controlled by adjusting steric and electronic effects of substituents at the C-4 and C-5 positions of the oxazolidine ring . Yields (>75%) are maximized using THF as a solvent at −78°C, with BH₃·THF as the boron source. Alternative methods, such as cyclization of β-amino alcohols with carbonyl compounds, require acidic catalysis (e.g., HCl or p-TsOH) but may introduce side products like oxazolones. Comparative analysis of these methods should include purity assessments via HPLC or GC-MS .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound derivatives?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the oxazolidine ring structure. The coupling constants () between H-3 and H-4 protons (typically 5–7 Hz) indicate cis/trans stereochemistry.
- X-ray crystallography : Resolves absolute configuration, as seen in studies of 3-substituted derivatives where hydrogen-bonding networks stabilize specific conformers .
- IR : The presence of a broad O–H stretch (~3200 cm) and C–O–C vibrations (1100–1250 cm^{-1) confirms the oxazolidin-4-ol framework.
Q. What thermodynamic factors govern the stability of this compound in solution?
- Methodological Answer : Stability is influenced by substituent effects and solvent polarity. Electron-withdrawing groups (e.g., NO₂, CF₃) at the C-3 position increase ring strain, promoting hydrolysis, while bulky substituents (e.g., tert-butyl) enhance steric protection. Solvents like DMSO stabilize the compound via hydrogen bonding with the hydroxyl group, whereas nonpolar solvents (e.g., hexane) may accelerate decomposition. Stability studies should use accelerated aging tests under controlled humidity and temperature .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are key. For instance, Davies et al. (2000) reported enantioselective synthesis using a chiral palladium catalyst to induce >90% ee in cyclization reactions . Alternatively, kinetic resolution via lipase-catalyzed acetylation of racemic mixtures can isolate desired enantiomers. Stereochemical outcomes must be validated by polarimetry or chiral HPLC .
Q. What strategies reconcile contradictory data in bioactivity studies of this compound derivatives (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, enzyme sources) or compound purity. To resolve discrepancies:
- Reproducibility testing : Repeat assays with standardized protocols (e.g., uniform ATP concentration in kinase assays).
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity.
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
Q. How do computational methods (DFT, MD simulations) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for possible reaction pathways. For example, nucleophilic attack at C-5 is favored over C-3 due to lower energy transition states (~15 kcal/mol difference). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) further reveal solvent effects on transition-state stabilization. These models must be validated with kinetic isotope effect (KIE) studies .
Properties
IUPAC Name |
1,2-oxazolidin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJIHMTJCJDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412279-21-1 | |
Record name | 1,2-oxazolidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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